molecular formula C14H16FN5O3 B7352775 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide

Cat. No. B7352775
M. Wt: 321.31 g/mol
InChI Key: LDOXZOPVDHVTAA-CHWSQXEVSA-N
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Description

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide involves the inhibition of specific enzymes or proteins that are involved in disease pathways. The compound binds to the active site of the enzyme or protein, preventing its activity and thus inhibiting the disease pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific disease pathway being targeted. The compound has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory pathway. It has also been shown to have anti-cancer effects by inhibiting the activity of specific proteins involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide in lab experiments include its high potency and specificity, making it a useful tool for studying specific disease pathways. However, the limitations of using this compound include its high cost and limited availability, which may limit its use in some research studies.

Future Directions

There are several future directions for the use of 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide in scientific research. One direction is the development of new drugs targeting specific disease pathways using this compound as a tool compound in drug discovery. Another direction is the use of this compound in biochemical assays to study protein-protein interactions and enzyme kinetics. Additionally, the compound could be used in animal studies to further investigate its potential therapeutic effects in vivo.

Synthesis Methods

The synthesis method of 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide involves the reaction of 3-fluoropyridine-4-carboxylic acid with ethoxyoxirane in the presence of a base. The resulting intermediate is then reacted with triazole and an amine to obtain the final product. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide has shown potential applications in various scientific research fields. It has been used as a tool compound in drug discovery for the development of new drugs targeting various diseases such as cancer, inflammation, and viral infections. The compound has also been used in biochemical assays to study protein-protein interactions and enzyme kinetics.

properties

IUPAC Name

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O3/c1-2-23-13-8-22-7-12(13)20-6-11(18-19-20)14(21)17-10-3-4-16-5-9(10)15/h3-6,12-13H,2,7-8H2,1H3,(H,16,17,21)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOXZOPVDHVTAA-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1N2C=C(N=N2)C(=O)NC3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)NC3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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